CBDPA falls under the category of phytocannabinoids, which are compounds derived from the Cannabis plant. Its classification as a certified reference material indicates its importance in research and quality control within laboratories.
The synthesis of CBDPA involves several methods, primarily focusing on organic synthesis techniques. These methods may include:
The technical aspects of synthesizing CBDPA often involve controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common for analyzing the purity of synthesized CBDPA.
CBDPA features a complex molecular structure characteristic of cannabinoids. The structural formula can be represented as follows:
This formula indicates that CBDPA consists of 22 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms.
The molecular weight of CBDPA is approximately 358.47 g/mol. The compound exhibits specific stereochemistry that contributes to its biological activity.
CBDPA participates in various chemical reactions typical of organic compounds. Key reactions include:
The reaction mechanisms often involve radical intermediates or ionic pathways, depending on the specific conditions employed during the reactions. Analytical techniques such as NMR spectroscopy are utilized to confirm the structure of products formed from these reactions.
The mechanism of action for CBDPA is not fully understood but is believed to involve interaction with cannabinoid receptors in the endocannabinoid system. These receptors play a crucial role in mediating various physiological processes.
Research indicates that cannabinoids can influence neurotransmitter release and modulate pain perception, inflammation, and mood regulation. The specific pathways through which CBDPA acts remain an area of active investigation.
CBDPA is typically presented as a solid under standard laboratory conditions. Its physical properties include:
The chemical properties of CBDPA are characterized by its stability under normal laboratory conditions but may degrade under extreme pH levels or when exposed to light for extended periods.
Relevant data includes:
CBDPA has several scientific uses, particularly in research related to cannabinoids and their effects on human health. Notable applications include:
The foundational chemotype system, introduced in 1973 and refined over decades, categorizes cannabis varieties based solely on THC and CBD ratios. Phenotype I (THC >0.3%, CBD <0.5%) denotes psychoactive "drug-type" cannabis, while Phenotype III (THC <0.3%, CBD >0.5%) classifies industrial hemp [1]. This binary classification persists in legal frameworks (e.g., the 2018 U.S. Farm Bill's 0.3% total THC threshold) but fails to capture chemical diversity. Modern studies reveal that minor cannabinoid ratios—including cannabigerolic acid, cannabichromenic acid, and their alkyl homologs—provide more nuanced differentiation. For example:
Table 1: Limitations of Traditional vs. Advanced Chemotyping
Classification Approach | Discriminatory Power | Key Limitations |
---|---|---|
THC/CBD ratio (1973 system) | Low (3 phenotype groups) | Ignores 98% of cannabinoids; cannot distinguish intra-phenotype variability |
Minor cannabinoid profiling | High (18+ subgroups) | Detects chemovars with identical THC/CBD but divergent minor cannabinoids [1] |
Liquid chromatography-mass spectrometry (LC-MS) analyses of 18 varieties grown under standardized conditions demonstrated that traditional classification obscured chemically distinct subgroups. Varieties with identical THC/CBD ratios exhibited divergent profiles of pentyl- (e.g., CBDA) and propyl-cannabinoids (e.g., CBDPA), indicating differential expression of alkyltransferase enzymes [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7